molecular formula C11H10BrNO B13687887 3-Bromo-5-(4-ethylphenyl)isoxazole

3-Bromo-5-(4-ethylphenyl)isoxazole

Cat. No.: B13687887
M. Wt: 252.11 g/mol
InChI Key: NGINQGUCXFVMDZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 3-position and a 4-ethylphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-ethylphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as tert-butyl hypochlorite or isoamyl nitrite .

Industrial Production Methods

In industrial settings, the synthesis of isoxazoles, including this compound, often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-ethylphenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced derivatives of the isoxazole ring.

Scientific Research Applications

3-Bromo-5-(4-ethylphenyl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(4-ethylphenyl)isoxazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric properties, and ability to interact with molecular targets, making it distinct from other similar compounds .

Biological Activity

3-Bromo-5-(4-ethylphenyl)isoxazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique isoxazole ring substituted with a bromine atom and a 4-ethylphenyl group. This structure is significant as the substituents can greatly influence the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. The isoxazole ring can bind to these targets, modulating their activity and leading to diverse biological effects. The specific pathways depend on the biological context in which the compound is studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A notable study evaluated several isoxazole derivatives for their cytotoxic effects on human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 86 to 755 μM .

Table 1: Cytotoxicity of Isoxazole Derivatives

CompoundCell LineIC50 (μM)
This compoundHepG2XX
This compoundHT-29XX
This compoundMCF-7XX

Note: Specific values for IC50 need to be filled based on experimental data.

Antibacterial and Antifungal Activities

Isoxazoles have been reported to possess significant antimicrobial properties. Studies indicate that derivatives like this compound demonstrate both antibacterial and antifungal activities against various pathogens . The presence of the bromine atom enhances its reactivity, contributing to its effectiveness against microbial strains.

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence suggesting that isoxazole derivatives can exhibit anti-inflammatory effects. For instance, certain substituted isoxazoles showed promising results in reducing edema in animal models, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Effects of Isoxazole Derivatives

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)
5b75.6876.71
5c74.4875.56
5d71.8672.32

Case Studies

  • Study on Human Promyelocytic Leukemia Cells : A study investigated the effects of various isoxazoles on HL-60 cells, revealing that certain compounds induced apoptosis through modulation of Bcl-2 and p21WAF-1 expression levels .
  • BRD4 Inhibition : Another research focused on BRD4 as a target for cancer treatment, where modified isoxazole compounds showed potent binding activities and significant anti-proliferative effects against MV4-11 cells .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-5-(4-ethylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10BrNO/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3

InChI Key

NGINQGUCXFVMDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NO2)Br

Origin of Product

United States

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